molecular formula C13H20N4OS2 B14741755 Theophylline, 8-hexylthio-2-thio- CAS No. 4869-71-0

Theophylline, 8-hexylthio-2-thio-

Cat. No.: B14741755
CAS No.: 4869-71-0
M. Wt: 312.5 g/mol
InChI Key: NKQXGATZTNBEET-UHFFFAOYSA-N
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Description

Theophylline, 8-hexylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the presence of a hexylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. The molecular formula of Theophylline, 8-hexylthio-2-thio- is C13H20N4OS2, and it has a molecular weight of 312.454 . Theophylline derivatives are known for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-hexylthio-2-thio- typically involves the modification of the theophylline molecule through the introduction of hexylthio and thio groups. One common method involves the reaction of theophylline with hexylthiol and a suitable thionating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of Theophylline, 8-hexylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-hexylthio-2-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The hexylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Theophylline, 8-hexylthio-2-thio- has several scientific research applications:

    Chemistry: Used as a model compound for studying the effects of thio and hexylthio substitutions on theophylline’s chemical properties.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Theophylline, 8-hexylthio-2-thio- involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles. Additionally, Theophylline, 8-hexylthio-2-thio- can block adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects .

Comparison with Similar Compounds

    Theophylline: The parent compound, known for its bronchodilatory effects.

    Caffeine: Another methylxanthine with similar pharmacological properties.

    Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline.

Uniqueness: Theophylline, 8-hexylthio-2-thio- is unique due to the presence of the hexylthio and thio groups, which impart distinct chemical and pharmacological properties. These modifications can enhance its potency, selectivity, and therapeutic potential compared to other methylxanthines.

Properties

CAS No.

4869-71-0

Molecular Formula

C13H20N4OS2

Molecular Weight

312.5 g/mol

IUPAC Name

8-hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15)

InChI Key

NKQXGATZTNBEET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

Origin of Product

United States

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